N-(4-fluorobenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylpyrimidinyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-[(4-bromophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C23H23FN4O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23FN4O/c24-20-8-6-17(7-9-20)15-25-23(29)19-10-12-28(13-11-19)22-14-21(26-16-27-22)18-4-2-1-3-5-18/h1-9,14,16,19H,10-13,15H2,(H,25,29) |
InChI Key |
FAAANDZIOKIBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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